molecular formula C14H16N2O4S B14874392 Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate

Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate

Cat. No.: B14874392
M. Wt: 308.35 g/mol
InChI Key: LZHFZIBVSSRNLT-UHFFFAOYSA-N
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Description

Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate is a heterocyclic compound that combines the structural elements of thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine or under basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, its neurotropic activity is attributed to its binding to GABA receptors, which modulates inhibitory neurotransmission in the central nervous system . The compound’s structure allows it to interact with multiple sites on the receptor, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and ester functional groups allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

dimethyl 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2,4-dicarboxylate

InChI

InChI=1S/C14H16N2O4S/c1-6(2)8-5-7(13(17)19-3)9-10(15)11(14(18)20-4)21-12(9)16-8/h5-6H,15H2,1-4H3

InChI Key

LZHFZIBVSSRNLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=C(S2)C(=O)OC)N

Origin of Product

United States

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